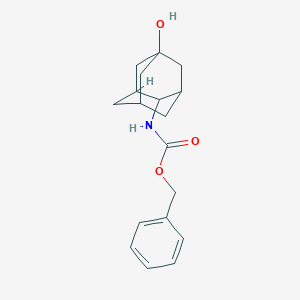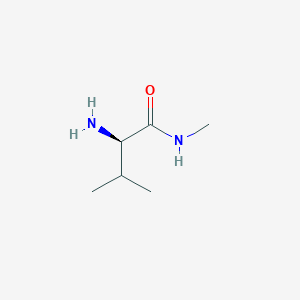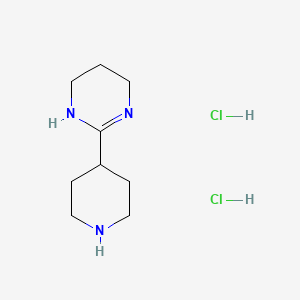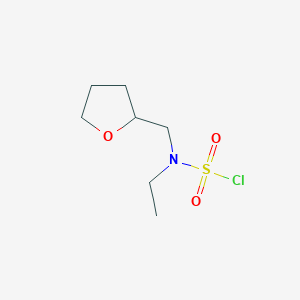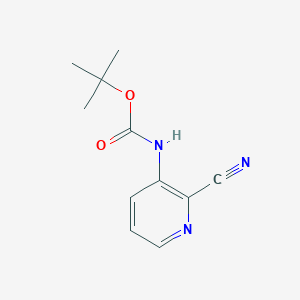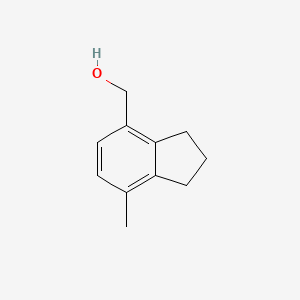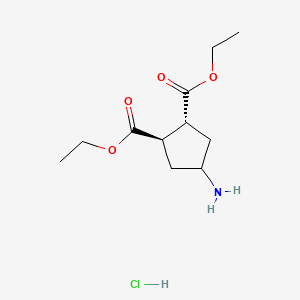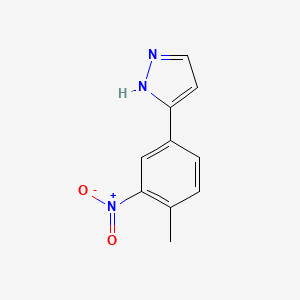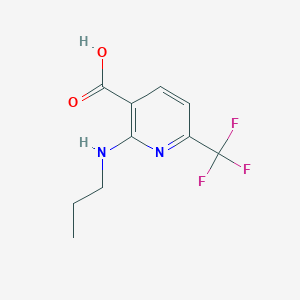![molecular formula C18H20N4O2S B13495725 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of indole, oxadiazole, and pyrrolidine moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Linkage: The oxadiazole and indole moieties are connected via a thioether linkage, typically using a thiol and an appropriate leaving group.
Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring to the ethanone backbone, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides.
Substitution: The indole and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrazides: From reduction reactions.
Substituted Indoles and Pyrrolidines: From substitution reactions.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study biological pathways involving indole and oxadiazole derivatives.
Material Science: The compound’s ability to form stable complexes with metals can be explored for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is likely to involve multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but lacks the dimethyl groups on the indole ring.
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the 2,3-dimethyl groups on the indole ring and the oxadiazole ring in 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one provides unique steric and electronic properties that can influence its reactivity and biological activity, making it distinct from similar compounds.
属性
分子式 |
C18H20N4O2S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H20N4O2S/c1-11-12(2)19-15-6-5-13(9-14(11)15)17-20-21-18(24-17)25-10-16(23)22-7-3-4-8-22/h5-6,9,19H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
FPWREJUPNDRLDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(O3)SCC(=O)N4CCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)

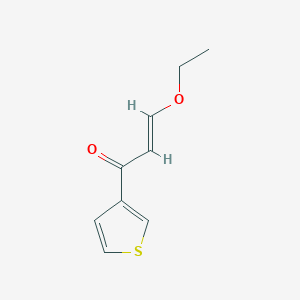
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
